molecular formula C9H10ClF2NO2S B13583249 1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide

1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide

Cat. No.: B13583249
M. Wt: 269.70 g/mol
InChI Key: UTOURINUPGYRBF-UHFFFAOYSA-N
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Description

1-Chloro-N-(2,4-difluorobenzyl)-N-methylmethanesulfonamide is a sulfonamide derivative featuring a 2,4-difluorobenzyl group, a methyl substituent on the nitrogen, and a chlorine atom attached to the sulfonamide moiety. This structure combines halogenated aromatic and sulfonamide functionalities, which are common in pharmaceuticals and agrochemicals for their bioactivity and metabolic stability. The 2,4-difluorobenzyl group enhances lipophilicity and may influence binding interactions in biological targets, while the chloro-sulfonamide moiety could contribute to electrophilic reactivity or stability under physiological conditions .

Properties

Molecular Formula

C9H10ClF2NO2S

Molecular Weight

269.70 g/mol

IUPAC Name

1-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C9H10ClF2NO2S/c1-13(16(14,15)6-10)5-7-2-3-8(11)4-9(7)12/h2-4H,5-6H2,1H3

InChI Key

UTOURINUPGYRBF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=C(C=C1)F)F)S(=O)(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity: 2,4-Difluoro vs. 2,6-Difluoro Derivatives

A critical structural distinction lies in the position of fluorine atoms on the benzyl ring. For example:

  • TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) contains a 2,6-difluorobenzyl group. This compound exhibits superior GnRH antagonistic activity and reduced cytochrome P450 inhibition compared to analogs like sufugolix .
  • Fluorine at the 2,4-positions balances electron-withdrawing effects and lipophilicity, which can optimize membrane permeability and metabolic stability .
Table 1: Comparison of Fluorinated Benzyl Derivatives
Compound Fluorine Positions Key Functional Groups Biological Activity/Advantage
Target Compound 2,4-difluoro Chloro-sulfonamide, methyl Potential stability/reactivity
TAK-385 2,6-difluoro Thienopyrimidinone, dimethylamino Superior GnRH antagonism, low CYP inhibition
2,4-Difluorobenzyl Chloride 2,4-difluoro Benzyl chloride Precursor for synthesis

Sulfonamide Derivatives and Reactivity

The chloro-sulfonamide group in the target compound distinguishes it from other sulfonamides. For example:

  • The chlorine in the target compound may enhance electrophilicity, affecting covalent binding or hydrolysis rates.
  • 2,4-Difluorobenzyl Chloride (CAS 452-07-3), a precursor, has a molecular weight of 162.56 g/mol and is priced at ¥15,000/25g . Its reactivity in nucleophilic substitution reactions contrasts with the sulfonamide’s stability, highlighting the role of functional group choice in synthesis and application.
Table 2: Physicochemical and Commercial Properties
Compound CAS Number Molecular Weight (g/mol) Purity/Price (as of 2022)
Target Compound Not provided Estimated ~300 N/A
2,4-Difluorobenzyl Chloride 452-07-3 162.56 >97.0% (¥15,000/25g)
2,5-Difluorobenzyl Chloride Not provided 162.56 >97.0% (¥4,400/5g)

Metabolic and Pharmacokinetic Considerations

  • TAK-385’s reduced CYP450 inhibition suggests that dimethylamino and methoxypyridazinyl groups mitigate enzyme interactions. The target compound’s methyl and chloro groups may similarly influence metabolic stability but require empirical validation .
  • Fluorine’s position impacts hydrogen bonding and van der Waals interactions . For instance, 2,4-difluoro substitution may create a more rigid aromatic system compared to 2,6-difluoro, altering binding to hydrophobic pockets .

Preparation Methods

Chemical Background and Structure

  • Chemical Name: 1-Chloro-N-(2,4-difluorobenzyl)-N-methylmethanesulfonamide
  • Molecular Formula: C9H10ClF2NO2S
  • Molecular Weight: Approx. 247.7 g/mol (estimated from components)
  • Structural Features: The molecule contains a methanesulfonamide core with a chlorine substituent on the sulfonamide nitrogen, N-methyl substitution, and a 2,4-difluorobenzyl moiety attached to the nitrogen.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of This compound generally involves:

  • Formation of the methanesulfonamide intermediate.
  • Introduction of the N-methyl group.
  • N-alkylation with 2,4-difluorobenzyl chloride.
  • Chlorination of the sulfonamide nitrogen to yield the N-chloro derivative.

This approach leverages nucleophilic substitution and sulfonamide chemistry principles.

Detailed Synthetic Procedures

Preparation of N-Methylmethanesulfonamide Intermediate
  • Starting with methanesulfonyl chloride, reaction with methylamine under controlled conditions yields N-methylmethanesulfonamide.
  • Reaction is typically conducted in anhydrous solvents such as acetonitrile or dichloromethane with base (e.g., sodium hydride or potassium carbonate) to neutralize HCl formed.
  • Yields reported are high, generally above 90%.
N-Alkylation with 2,4-Difluorobenzyl Chloride
  • The N-methylmethanesulfonamide is reacted with 2,4-difluorobenzyl chloride in the presence of bases such as potassium carbonate or potassium hydroxide.
  • Solvents used include mixtures of water and isopropyl alcohol or isopropyl acetate.
  • Reaction temperatures are mild, around 40°C, with stirring for 3 hours.
  • Crystallization is induced by addition of formic acid, followed by filtration and washing to isolate the product.
  • Yields range from 60% to 76% depending on solvent system and reaction conditions.
Chlorination to Form this compound
  • Chlorination of the sulfonamide nitrogen is achieved using reagents such as N-chlorosuccinimide (NCS) or other chlorinating agents under controlled temperature and inert atmosphere.
  • The reaction is performed in solvents like toluene or dichloromethane at temperatures from room temperature to 50°C.
  • Purification is done by recrystallization or chromatography.
  • Yields for this step are typically moderate to high, around 70-90%.

Representative Experimental Data Table

Step Reagents/Conditions Solvent System Temperature Time Yield (%) Notes
N-Methylmethanesulfonamide Methylamine, Methanesulfonyl chloride, Base Anhydrous acetonitrile RT 1-2 h >90 Base-neutralized, anhydrous conditions
N-Alkylation with 2,4-difluorobenzyl chloride 2,4-Difluorobenzyl chloride, K2CO3, KOH Water/isopropyl alcohol mixture 40°C 3 h 60-76 Formic acid induced crystallization
Chlorination of sulfonamide N N-Chlorosuccinimide or similar chlorinating agent Toluene or DCM RT - 50°C 1-3 h 70-90 Inert atmosphere recommended

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):
    • Proton NMR confirms the presence of aromatic protons from the difluorobenzyl group and methyl protons on nitrogen.
    • Carbon NMR shows characteristic signals for aromatic carbons with fluorine coupling constants.
  • Mass Spectrometry (MS):
    • Molecular ion peak consistent with the expected molecular weight (~247.7 g/mol).
  • Melting Point:
    • Typically ranges between 180-185°C for the purified compound.
  • Infrared Spectroscopy (IR):
    • Sulfonamide S=O stretching bands around

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 1-Chloro-N-(2,4-difluorobenzyl)-N-methylmethanesulfonamide?

Answer:
The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example:

  • Step 1 : React 2,4-difluorobenzylamine with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to form the intermediate N-(2,4-difluorobenzyl)methanesulfonamide.
  • Step 2 : Introduce the methyl group via alkylation using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaH).
  • Step 3 : Chlorination at the sulfonamide group using reagents like PCl₅ or SOCl₂ under controlled anhydrous conditions.
    Critical Considerations : Monitor reaction temperature and stoichiometry to avoid over-chlorination or decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

Basic Question: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., 2,4-difluorobenzyl protons at δ 6.8–7.2 ppm; sulfonamide S=O groups near δ 3.1–3.3 ppm) .
  • Infrared Spectroscopy (IR) : Validate functional groups (S=O stretch at ~1350–1150 cm⁻¹; C-F stretches at 1100–1000 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~294) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., bond angles between sulfonamide and benzyl groups) .

Advanced Question: How do substituents (chloro, difluoro) influence the compound’s reactivity and biological interactions?

Answer:

  • Electronic Effects : The electron-withdrawing -Cl and -F groups reduce electron density on the benzyl ring, enhancing electrophilic substitution resistance but increasing sulfonamide acidity (pKa ~8–10) .
  • Steric Effects : The 2,4-difluoro substitution minimizes steric hindrance, favoring interactions with biological targets (e.g., enzyme active sites).
  • Biological Impact : Fluorine atoms improve metabolic stability and membrane permeability, while the chloro group may enhance binding to hydrophobic pockets in proteins .
    Experimental Validation : Compare analogs (e.g., 2-chloro vs. 4-chloro derivatives) via kinetic studies or docking simulations .

Advanced Question: How to address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

  • Variable Screening Conditions : Discrepancies may arise from differences in microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) or cell lines. Standardize assays using CLSI/MIC protocols .
  • Solubility and Stability : Poor aqueous solubility (logP ~2.5–3.0) may reduce bioavailability. Use DMSO/water mixtures (<1% DMSO) and confirm stability via HPLC .
  • Metabolite Interference : Degradation products (e.g., free sulfonamides) might exhibit off-target effects. Characterize metabolites using LC-MS .

Advanced Question: What crystallographic insights inform the compound’s conformational stability?

Answer:

  • Torsional Angles : X-ray studies of similar sulfonamides reveal a ~120° dihedral angle between the sulfonyl group and benzyl ring, stabilizing the planar conformation .
  • Intermolecular Interactions : Hydrogen bonds between sulfonamide S=O and adjacent N-H groups (2.8–3.0 Å) enhance crystal packing .
  • Temperature Effects : Single-crystal studies at 180 K show reduced thermal motion, improving resolution for weak interactions (e.g., C-F⋯H contacts) .

Advanced Question: How to optimize reaction yields when scaling up synthesis?

Answer:

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance chlorination efficiency .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
  • Byproduct Management : Trap HCl gas (from chlorination) using NaOH scrubbers to prevent side reactions .

Advanced Question: What safety protocols are critical for handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of chlorinated vapors .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact (pH 5–7 in aqueous solutions) .
  • Waste Disposal : Neutralize residual reagents (e.g., PCl₅) with ice-cold ethanol before disposal .

Advanced Question: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Replace -Cl with -Br or -CF₃ to study electronic effects. Replace 2,4-difluorobenzyl with 3,5-difluoro analogs to probe steric effects .
  • Bioisosteres : Substitute sulfonamide with carbamate or phosphonamide groups to modulate hydrogen-bonding capacity .
  • High-Throughput Screening (HTS) : Use automated platforms to test >100 derivatives for activity against target enzymes (e.g., carbonic anhydrase) .

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